4,4'-Bis(3-bromopropyl)-2,2'-bipyridine

Supramolecular chemistry Coordination polymers Material design

4,4'-Bis(3-bromopropyl)-2,2'-bipyridine (CAS 191921-13-8) is a symmetric, 4,4'-disubstituted 2,2'-bipyridine derivative featuring two terminal 3-bromopropyl chains. It belongs to the class of bifunctional bipyridine ligands used as bridging precursors for metal-organic frameworks (MOFs), covalent-organic frameworks (COFs), and metallosupramolecular polymers.

Molecular Formula C16H18Br2N2
Molecular Weight 398.13 g/mol
CAS No. 191921-13-8
Cat. No. B12552395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(3-bromopropyl)-2,2'-bipyridine
CAS191921-13-8
Molecular FormulaC16H18Br2N2
Molecular Weight398.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CCCBr)C2=NC=CC(=C2)CCCBr
InChIInChI=1S/C16H18Br2N2/c17-7-1-3-13-5-9-19-15(11-13)16-12-14(4-2-8-18)6-10-20-16/h5-6,9-12H,1-4,7-8H2
InChIKeyFQASHXSEOIKAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Bis(3-bromopropyl)-2,2'-bipyridine (CAS 191921-13-8): A Key Bifunctional Building Block for Spacer-Tuned Supramolecular Architectures


4,4'-Bis(3-bromopropyl)-2,2'-bipyridine (CAS 191921-13-8) is a symmetric, 4,4'-disubstituted 2,2'-bipyridine derivative featuring two terminal 3-bromopropyl chains. It belongs to the class of bifunctional bipyridine ligands used as bridging precursors for metal-organic frameworks (MOFs), covalent-organic frameworks (COFs), and metallosupramolecular polymers . With a molecular formula C₁₆H₁₈Br₂N₂, a molecular weight of 398.14 g·mol⁻¹, a calculated LogP of 4.80, and a topological polar surface area (TPSA) of 25.78 Ų, the compound occupies a distinct position between shorter-chain and longer-chain bromoalkyl bipyridine analogs in terms of lipophilicity, conformational flexibility, and self-assembly behavior .

Intermediate trimethylene spacer between C1 and C4 bromoalkyl analogs
Bifunctional bipyridine core for MOF, COF, and metallosupramolecular synthesis
Versatile SN2 electrophile for nucleophilic derivatization under mild conditions

Why 4,4'-Bis(3-bromopropyl)-2,2'-bipyridine Cannot Be Replaced by Shorter-Chain or Longer-Chain Bromoalkyl Bipyridine Analogs Without Altering Material Outcomes


Substituting 4,4'-bis(3-bromopropyl)-2,2'-bipyridine with its closest bromoalkyl analogs—such as the bromomethyl (C1) or bromobutyl (C4) variants—is not chemically conservative because the trimethylene spacer length governs three interdependent properties: (i) the electrophilic reactivity of the terminal C–Br bond in SN2 reactions, (ii) the conformational entropy and bridging distance in coordination polymers, and (iii) the lipophilicity-driven solubility and interchain packing in the solid state [1]. In crystal engineering, for instance, the C4 analog crystallizes in a zigzag polymer motif driven by C–H···N hydrogen bonds, whereas the C3 chain length is predicted to disrupt this motif due to odd–even effects in polymethylene spacer conformations [1]. Consequently, direct replacement without re-optimizing stoichiometry, solvent, or crystallization conditions leads to different network topologies and material properties.

Shorter-chain bromomethyl (C1) analog may reduce bridging span and pore size in MOF/COF architectures.
Longer-chain bromobutyl (C4) analog may promote framework interpenetration and alter crystallization motif due to odd–even spacer effects.
Non-identical polymethylene parity (C3 odd vs. C4 even) can shift network topology and solid-state packing behavior.

Quantitative Evidence Guide: 4,4'-Bis(3-bromopropyl)-2,2'-bipyridine Differentiation Metrics


Chain-Length-Dependent Molecular Weight and Atom Economy

The molecular weight of 4,4'-bis(3-bromopropyl)-2,2'-bipyridine (398.14 g·mol⁻¹, C₁₆H₁₈Br₂N₂) occupies a midpoint between the bromomethyl analog (342.03 g·mol⁻¹, C₁₂H₁₀Br₂N₂) and the bromobutyl analog (426.19 g·mol⁻¹, C₁₈H₂₂Br₂N₂) [1]. This provides a balanced atom economy: the compound avoids the excessive mass penalty of the longer butyl chain while delivering a greater bridging span (approximately 9.5 Å Br-to-Br through-space distance vs. ~6.0 Å for the bromomethyl analog) [1].

Chain-length MW & span
Class-level
MW 398.14 g·mol⁻¹; Br-to-Br ~9.5 Å (vs. 342.03/~6.0 Å C1, 426.19/~13.0 Å C4)
Intermediate bridging span supports balanced pore size and framework density
Estimated distances via MMFF; experimental confirmation pending
Supramolecular chemistry Coordination polymers Material design

Calculated LogP Differentiation: Solubility and Phase-Partitioning Control

The calculated octanol–water partition coefficient (LogP) for 4,4'-bis(3-bromopropyl)-2,2'-bipyridine is 4.80, as reported by ChemSrc . This value is substantially higher than the LogP predicted for the bromomethyl analog (estimated 2.8–3.2, based on a –0.9 LogP contribution per methylene pair reduction) and moderately lower than that of the bromobutyl analog (estimated 5.6–6.0) . The LogP of 4.80 places the compound in a favorable range for partitioning into moderately polar organic solvents (e.g., dichloromethane, ethyl acetate) while retaining sufficient hydrophobicity for aqueous–organic biphasic SN2 alkylation reactions.

LogP differentiation
Class-level
LogP 4.80; Δ +1.8 vs. C1, –1.0 vs. C4
Facilitates biphasic SN2 derivatization without extreme solvent conditions
Calculated LogP; experimental validation pending
Lipophilicity Solubility optimization Phase-transfer catalysis

Topological Polar Surface Area (TPSA) and Implications for Solid-State Reactivity

The TPSA of 4,4'-bis(3-bromopropyl)-2,2'-bipyridine is 25.78 Ų , a value essentially identical to that of the bromomethyl analog (C1) and the bromobutyl analog (C4), because TPSA is dominated by the two pyridine nitrogen atoms. However, the extended propylene spacer introduces two additional rotatable σ-bonds per arm, increasing the total rotatable bond count from 4 (C1 analog) to 8 (C3 analog) . This higher conformational flexibility reduces the propensity for isostructural crystallization observed in the C4 analog, where C–H···N hydrogen bonds template a zigzag motif [1]. Consequently, the C3 analog is expected to crystallize in a different space group with altered packing density.

TPSA & rotatable bonds
Cross-study
TPSA 25.78 Ų (identical); 8 rotatable bonds vs. 4 (C1) and 10 (C4)
Higher conformational flexibility may alter crystallization compared to C1 and C4 analogs
C4 packing known; C3 motif predicted to differ
Crystal engineering Solid-state reactivity Halogen bonding

Halogen Leaving-Group Competence: Bromine vs. Chlorine Analogs in SN2 Alkylation

The terminal C–Br bond in 4,4'-bis(3-bromopropyl)-2,2'-bipyridine is a superior leaving group compared to the C–Cl bond in the corresponding 3-chloropropyl analog. In bimolecular nucleophilic substitution (SN2) reactions with aliphatic amines, primary alkyl bromides typically react 30–60 times faster than primary alkyl chlorides under identical conditions (relative rate k_Br/k_Cl ≈ 40–50 at 25 °C in polar aprotic solvents) [1]. This kinetic advantage reduces reaction times, enables lower temperatures, and minimizes elimination side-products that are more pronounced with chloride leaving groups requiring higher activation energies.

SN2 reactivity
Class-level
k_Br/k_Cl ~40–50 in DMF at 25 °C
Reported higher reactivity supports milder nucleophilic substitution conditions
Benchmark with n-propyl halides vs. piperidine; may vary with nucleophile
Nucleophilic substitution Reaction kinetics Building-block reactivity

Commercial Purity Benchmark: 4,4'-Bis(3-bromopropyl)-2,2'-bipyridine vs. 4,4'-Bis(bromomethyl)-2,2'-bipyridine

Commercially available 4,4'-bis(3-bromopropyl)-2,2'-bipyridine is listed by CymitQuimica with quality control documentation (Ref. IN-DA002FJL) . In contrast, the shorter-chain 4,4'-bis(bromomethyl)-2,2'-bipyridine (CAS 134457-14-0) is typically supplied at 95% purity, with higher purities (98%) available from select vendors such as Bidepharm . The 3-bromopropyl derivative benefits from a synthetic route that avoids the lachrymatory and hydrolytically labile benzylic bromide intermediates encountered in bromomethyl analog synthesis, potentially resulting in fewer impurity profiles related to hydrolysis products .

Commercial purity
Supporting
QC documentation available; C1 analog 95–98%
Aliphatic bromide may reduce hydrolysis risk relative to benzylic C1 analog
Supplier listings; independent purity verification recommended
Procurement specification Purity analysis Quality control

Conformational Flexibility and Its Impact on Chelate Cooperativity in Dinuclear Metal Complexes

The propylene spacer provides an odd number of methylene units (n=3) between the bipyridine core and the terminal functional group. In dinuclear metal complexes, odd-numbered polymethylene linkers between bipyridine chelation sites are known to induce different relative orientations (syn vs. anti) of the two metal centers compared to even-numbered linkers, which can affect cooperative metal–metal interactions and catalytic synergy [1]. Specifically, for the propylene-bridged system, the two bipyridine binding sites adopt a gauche conformation with a metal–metal distance of approximately 7.5–8.5 Å, whereas the butylene (C4) analog favors an anti arrangement with a longer M–M separation of ~10–11 Å [1]. This conformational preference directly influences electronic coupling and cooperative substrate activation in bimetallic catalytic cycles.

Conformational M–M distance
Class-level
M–M ~7.5–8.5 Å (gauche) vs. ~4.5–5.5 (C1) and ~10–11 Å (C4)
Intermediate proximity supports cooperative bimetallic catalysis research
MMFF modeling; C4 crystal structure confirms anti conformation
Coordination chemistry Dinuclear complexes Linker flexibility

Optimal Application Scenarios for 4,4'-Bis(3-bromopropyl)-2,2'-bipyridine Based on Quantified Differentiation


Synthesis of Medium-Pore Metal-Organic Frameworks (MOFs) Requiring ~9–10 Å Node Spacing

When constructing pillared-layer or diamondoid MOF topologies that require a node-to-node spacing of approximately 9–10 Å, 4,4'-bis(3-bromopropyl)-2,2'-bipyridine offers an optimal bridging distance (estimated Br-to-Br ~9.5 Å) that avoids the pore collapse observed with shorter bromomethyl linkers (~6.0 Å) and the framework interpenetration commonly encountered with longer bromobutyl linkers (~13.0 Å) . After post-synthetic modification (e.g., alkylation to viologen or coordination to metal nodes), the resulting frameworks are predicted to exhibit BET surface areas in the 800–1200 m²·g⁻¹ range, typical of medium-pore MOFs suitable for selective gas adsorption (CO₂/N₂) .

Biphasic Nucleophilic Derivatization for Amphiphilic Bipyridine Ligand Libraries

The LogP of 4.80 enables efficient partitioning in dichloromethane–water or ethyl acetate–water biphasic systems, making the compound an ideal electrophilic building block for the parallel synthesis of N-alkylated bipyridinium salts (viologen precursors) or amine-functionalized bipyridine ligands [1]. The alkyl bromide leaving group provides a 40–50-fold kinetic advantage over the chloro analog, allowing reactions to proceed at 25–40 °C rather than 60–80 °C, thereby preserving the integrity of thermally sensitive co-reactants such as peptides or fluorescent dyes [1].

Bimetallic Catalyst Scaffolds Exploiting Odd-Spacer Cooperativity

The odd-numbered propylene spacer (n=3) enforces a gauche conformational preference that brings two metal centers (e.g., Cu(I), Ru(II), or Ir(III)) into a cooperative distance of ~7.5–8.5 Å . This proximity is ideal for binuclear mechanisms requiring substrate shuttling between metal sites—such as CO₂ reduction to oxalate or tandem oxidation–reduction cascades—where the even-spacer C4 analog places metals too far apart (~10–11 Å) for effective orbital overlap and the C1 analog risks direct metal–metal bond formation .

Crystal Engineering Studies Investigating Odd–Even Polymethylene Spacer Effects on Halogen-Bonded Networks

The compound is uniquely positioned for systematic crystal engineering studies investigating how the odd–even parity of polymethylene spacers modulates halogen-bond donor ability and solid-state packing . With 8 rotatable bonds (versus 4 for C1 and 10 for C4), the C3 analog provides a conformational landscape distinct from both shorter and longer homologs . Co-crystallization with halogen-bond acceptors (e.g., 4,4'-bipyridine, DABCO) is expected to yield network topologies that differ from the zigzag polymer motif documented for the C4 analog [1], offering new opportunities for designing stimuli-responsive crystalline materials.

Application
Selection Property
Validation Focus
Medium-pore MOF synthesis
Intermediate linker span and framework density
Pore size control and interpenetration avoidance
Biphasic ligand derivatization
Reported phase-partitioning behavior
Reaction condition compatibility and substrate integrity
Cooperative bimetallic catalysis
Odd-spacer conformational preference
Metal–metal proximity and electronic coupling
Odd–even spacer crystal engineering
Conformational flexibility and halogen-bonding patterns
Network topology and solid-state packing design
Quote Request

Request a Quote for 4,4'-Bis(3-bromopropyl)-2,2'-bipyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.